molecular formula C12H17ClN2O2 B13556103 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride

Cat. No.: B13556103
M. Wt: 256.73 g/mol
InChI Key: UDQXGBALVCFZRI-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride is a complex organic compound with a unique tricyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of azatricyclic and aminopropyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of norbornene derivatives with suitable amines under reflux conditions. The reaction is often carried out in the presence of a solvent such as toluene and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Large-scale production would require careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these pathways, the compound can attenuate neurotoxicity and protect neuronal cells from damage . Molecular docking studies have shown that it binds in a manner similar to known neuroprotective agents like MK-801 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride stands out due to its unique tricyclic structure and the presence of both aminopropyl and azatricyclic groups. This combination imparts distinct chemical properties and potential therapeutic benefits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16;/h2-3,7-10H,1,4-6,13H2;1H

InChI Key

UDQXGBALVCFZRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCCN.Cl

Origin of Product

United States

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